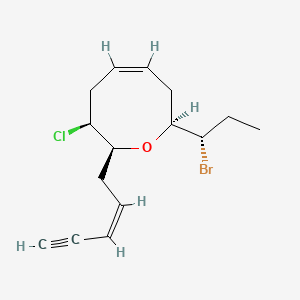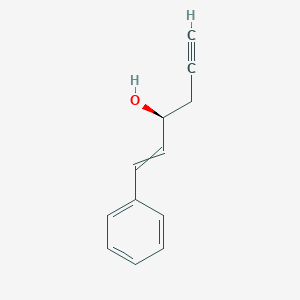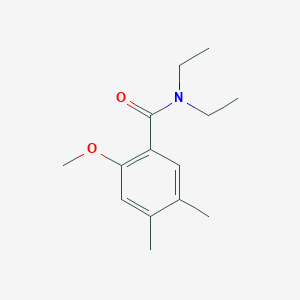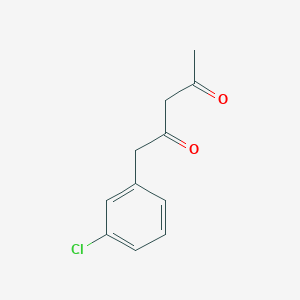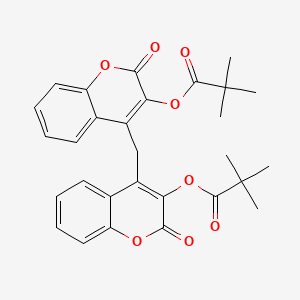
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a propanoic acid moiety linked to a methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester typically involves the esterification of 2,2-dimethylpropanoic acid with methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with cellular pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar in structure but with a methyl ester group instead of the methylenebis(2-oxo-2H-1-benzopyran-3,4-diyl) ester group.
Propanoic acid, 2,2-dimethyl-, ethyl ester: Contains an ethyl ester group, differing in its ester moiety.
Eigenschaften
CAS-Nummer |
81456-57-7 |
|---|---|
Molekularformel |
C29H28O8 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
[4-[[3-(2,2-dimethylpropanoyloxy)-2-oxochromen-4-yl]methyl]-2-oxochromen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H28O8/c1-28(2,3)26(32)36-22-18(16-11-7-9-13-20(16)34-24(22)30)15-19-17-12-8-10-14-21(17)35-25(31)23(19)37-27(33)29(4,5)6/h7-14H,15H2,1-6H3 |
InChI-Schlüssel |
FYURZQZPZYVGQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C2=CC=CC=C2OC1=O)CC3=C(C(=O)OC4=CC=CC=C43)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


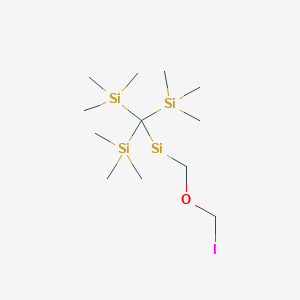
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
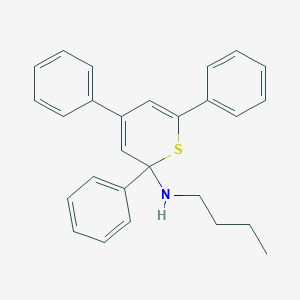
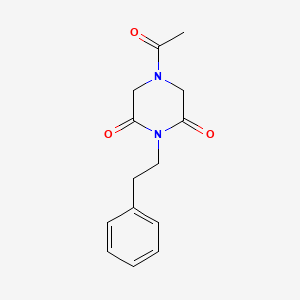

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


